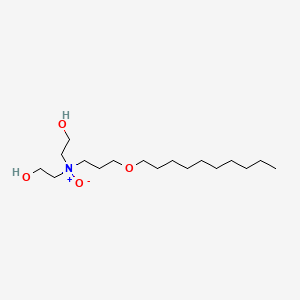
2,2'-((3-(Decyloxy)propyl)oxidoimino)bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol is a chemical compound with a complex structure that includes a decyloxy group, a propyl chain, and an oxidoimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol typically involves the reaction of decyl alcohol with propylene oxide, followed by the introduction of an oxidoimino group. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxidoimino group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol involves its interaction with molecular targets and pathways. The oxidoimino group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The decyloxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((3-(Dodecyloxy)propyl)oxidoimino)bisethanol: Similar structure with a dodecyloxy group instead of a decyloxy group.
3-Isodecyloxypropanamine Chloride Ethoxylated: A related compound with different functional groups and applications.
Uniqueness
2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
77500-13-1 |
|---|---|
Formule moléculaire |
C17H37NO4 |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
3-decoxy-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
InChI |
InChI=1S/C17H37NO4/c1-2-3-4-5-6-7-8-9-16-22-17-10-11-18(21,12-14-19)13-15-20/h19-20H,2-17H2,1H3 |
Clé InChI |
LWRSNBZRBQURHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCCC[N+](CCO)(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


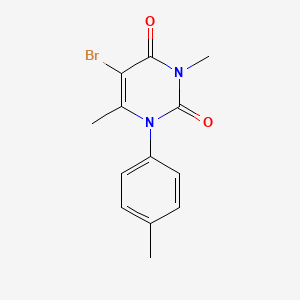
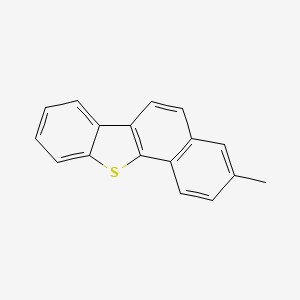
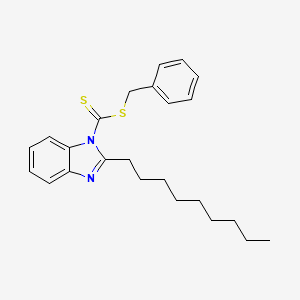
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
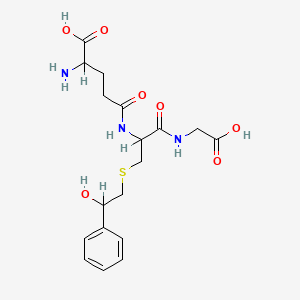

![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)

![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)


![3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B14173809.png)
